N-Ethyl-4-hydroxypiperidine

Lipophilicity ADME Medicinal Chemistry

N-Ethyl-4-hydroxypiperidine (CAS 3518-83-0), also known as 1-ethylpiperidin-4-ol, is a heterocyclic organic compound with the molecular formula C7H15NO and a molecular weight of 129.20 g/mol. It features a saturated piperidine ring bearing a hydroxyl group at the 4-position and an ethyl substituent on the ring nitrogen.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 3518-83-0
Cat. No. B1294979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-4-hydroxypiperidine
CAS3518-83-0
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCCN1CCC(CC1)O
InChIInChI=1S/C7H15NO/c1-2-8-5-3-7(9)4-6-8/h7,9H,2-6H2,1H3
InChIKeyAHOJTPZHHMJMCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-4-hydroxypiperidine (CAS 3518-83-0): Baseline Physicochemical and Structural Profile for Procurement Evaluation


N-Ethyl-4-hydroxypiperidine (CAS 3518-83-0), also known as 1-ethylpiperidin-4-ol, is a heterocyclic organic compound with the molecular formula C7H15NO and a molecular weight of 129.20 g/mol [1]. It features a saturated piperidine ring bearing a hydroxyl group at the 4-position and an ethyl substituent on the ring nitrogen [2]. This N-alkyl-4-hydroxypiperidine scaffold serves as a versatile building block in medicinal chemistry and organic synthesis, offering a combination of nucleophilic and basic properties that enable its incorporation into more complex molecular architectures .

Why N-Ethyl-4-hydroxypiperidine Cannot Be Directly Substituted by Unsubstituted or N-Methyl Analogs in Critical Applications


The presence of the N-ethyl group in N-Ethyl-4-hydroxypiperidine fundamentally alters key physicochemical properties compared to its closest in-class analogs, 4-hydroxypiperidine and N-methyl-4-hydroxypiperidine. Substitution of the N-ethyl moiety for hydrogen or a methyl group significantly modifies lipophilicity (logP) and physical state, which in turn impacts solubility, membrane permeability, and formulation behavior [1]. Furthermore, the N-ethyl substitution can influence the compound's reactivity and the steric environment in subsequent synthetic transformations, making it a non-interchangeable intermediate in specific synthetic pathways . Direct replacement without validation risks altered reaction yields, purification challenges, and ultimately, failure to meet the specifications required for the intended research or industrial application.

Quantitative Evidence Guide: Verifiable Differentiation of N-Ethyl-4-hydroxypiperidine from Key Analogs


Increased Lipophilicity (XLogP3) of N-Ethyl-4-hydroxypiperidine Compared to Unsubstituted and N-Methyl Analogs

The computed octanol-water partition coefficient (XLogP3) for N-Ethyl-4-hydroxypiperidine is 0.5, demonstrating significantly higher lipophilicity compared to its unsubstituted analog, 4-hydroxypiperidine (XLogP3 = -0.3), and its N-methyl analog, N-methyl-4-hydroxypiperidine (XLogP3 = 0.1) [1]. This represents a 0.8 log unit increase over the unsubstituted compound and a 0.4 log unit increase over the N-methyl derivative, indicating a predictable trend correlating with N-alkyl chain length.

Lipophilicity ADME Medicinal Chemistry Physicochemical Properties

Physical State Differentiation: N-Ethyl-4-hydroxypiperidine as a Liquid at Ambient Temperature

N-Ethyl-4-hydroxypiperidine is a liquid at room temperature, whereas its unsubstituted analog, 4-hydroxypiperidine, is a crystalline solid with a melting point of 86-90 °C, and its N-methyl analog, N-methyl-4-hydroxypiperidine, is a low-melting solid with a melting point of 29-31 °C [1]. This difference in physical state is a direct consequence of the N-ethyl substitution, which disrupts the strong intermolecular hydrogen bonding present in the solid analogs.

Physical State Formulation Handling Storage

Elevated Boiling Point of N-Ethyl-4-hydroxypiperidine Relative to N-Methyl Analog

The boiling point of N-Ethyl-4-hydroxypiperidine at atmospheric pressure is reported as 209.3±0.0 °C, which is higher than the reported boiling point of 200 °C for its N-methyl analog, N-methyl-4-hydroxypiperidine [1]. This ~9.3 °C increase reflects the greater van der Waals interactions due to the larger ethyl substituent.

Volatility Thermal Stability Purification Synthetic Utility

Involvement as a Key Intermediate in the Synthesis of Advanced Pharmaceutical Candidates

N-Ethyl-4-hydroxypiperidine is explicitly utilized as a building block in the multi-kilogram synthesis of the Chk1 inhibitor GDC-0425, as documented in the process chemistry literature [1]. This application underscores the compound's utility in constructing complex, biologically active molecules and its compatibility with scalable synthetic routes. While direct comparative data on synthetic efficiency versus other analogs in this specific pathway is not provided, the documented use highlights a specific, high-value application not commonly associated with the unsubstituted or N-methyl analogs.

Drug Discovery Synthetic Intermediate Medicinal Chemistry Process Chemistry

Recommended Research and Industrial Application Scenarios for N-Ethyl-4-hydroxypiperidine Based on Verified Evidence


Medicinal Chemistry and Drug Discovery: Optimizing ADME Properties Through Strategic N-Alkylation

Based on the verified increase in lipophilicity (XLogP3 = 0.5) compared to unsubstituted (XLogP3 = -0.3) and N-methyl (XLogP3 = 0.1) analogs, N-Ethyl-4-hydroxypiperidine is a preferred starting material for medicinal chemists aiming to improve the membrane permeability and oral bioavailability of drug candidates. The 0.8 log unit increase over 4-hydroxypiperidine offers a tangible advantage in tuning the ADME profile of lead compounds [1].

Automated Synthesis and High-Throughput Experimentation: Leveraging Liquid Handling for Enhanced Workflow Efficiency

The liquid physical state of N-Ethyl-4-hydroxypiperidine at room temperature, in contrast to the solid state of its unsubstituted and N-methyl analogs, makes it an ideal candidate for automated liquid handling systems and high-throughput synthesis platforms. This property reduces the need for pre-dissolution steps and minimizes the risk of clogging or inconsistent dispensing, thereby increasing workflow reliability and throughput .

Process Chemistry and Scale-Up: A Validated Intermediate for Complex Target Synthesis

As evidenced by its use in the multi-kilogram synthesis of the Chk1 inhibitor GDC-0425, N-Ethyl-4-hydroxypiperidine is a proven, scalable intermediate for the construction of pharmaceutically relevant molecules. Procurement of this compound is supported by literature precedence, offering a lower-risk path for process chemists developing synthetic routes to advanced intermediates or active pharmaceutical ingredients (APIs) [2].

Polymer and Material Science: A Nucleophilic Building Block for Tailored Polymer Properties

The nucleophilic hydroxyl group and basic tertiary amine of N-Ethyl-4-hydroxypiperidine enable its use in the synthesis of specialized polymers, such as polyurethanes and polycarbonates. The presence of the N-ethyl group can be exploited to modulate the flexibility, hydrophobicity, and glass transition temperature of the resulting polymeric materials, offering a point of differentiation from polymers derived from simpler piperidinols .

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